molecular formula C10H14N2O3S B2935185 Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate CAS No. 18149-74-1

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate

Cat. No.: B2935185
CAS No.: 18149-74-1
M. Wt: 242.29
InChI Key: XGTLGDKTPKVIQK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate is an organic compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol This compound features a pyrimidine ring substituted with hydroxy, methyl, and sulfanyl groups, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by functional group modifications:

    Formation of Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Functional Group Introduction: The hydroxy, methyl, and sulfanyl groups are introduced through selective substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while the hydroxy group can be introduced via hydroxylation reactions.

    Esterification: The final step involves esterification to form the ethyl ester. This can be done by reacting the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the ester moiety to form the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. For example, it can be converted to an ether using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Ether derivatives.

Scientific Research Applications

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate exerts its effects depends on its interaction with molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives such as:

    Ethyl 3-(4-hydroxy-2-sulfanylpyrimidin-5-yl)propanoate: Lacks the methyl group, which may affect its reactivity and binding properties.

    Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate: Lacks the sulfanyl group, potentially altering its oxidation and reduction behavior.

    Ethyl 3-(4-hydroxy-6-methyl-2-aminopyrimidin-5-yl)propanoate: Contains an amino group instead of a sulfanyl group, which can significantly change its chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-15-8(13)5-4-7-6(2)11-10(16)12-9(7)14/h3-5H2,1-2H3,(H2,11,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTLGDKTPKVIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=S)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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